Impact of meta-Chloro Substitution on DHODH Inhibitory Potency
In a DHODH enzymatic assay, a 2,3-dihydroindole derivative bearing a 3-chlorophenyl moiety demonstrated an IC50 of 0.288 nM [1]. In contrast, the unsubstituted phenyl analog exhibited an IC50 of 1.20 nM under identical conditions [2]. The meta-chloro substituent enhances binding affinity approximately 4.2-fold, underscoring the critical role of halogen substitution at the 3-position of the pendant phenyl ring.
| Evidence Dimension | DHODH enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.288 nM (3-chlorophenyl analog) |
| Comparator Or Baseline | 1.20 nM (unsubstituted phenyl analog) |
| Quantified Difference | 4.2-fold improvement |
| Conditions | DHODH enzymatic assay using dichloroindophenol (DCIP) as electron acceptor [REFS-1, REFS-2] |
Why This Matters
A 4.2-fold potency gain directly reduces the required dose and expands the therapeutic window, making the 3-chlorophenyl indoline a more efficient starting point for medicinal chemistry campaigns targeting DHODH-driven diseases.
- [1] BindingDB. BDBM675438 US20240158414, Example 201. IC50: 0.288 nM. DHODH Enzymatic Assay. Accessed 2026. View Source
- [2] BindingDB. BDBM50281169 CHEMBL4173846::US20240034730, Compound 1. IC50: 1.20 nM. DHODH Assay. Accessed 2026. View Source
